2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid

Description

Chemical Structure and Properties

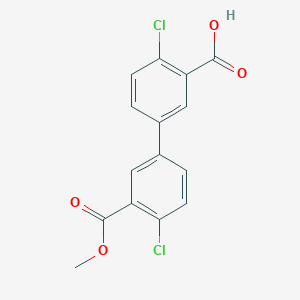

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid (CAS: 1261917-35-4) is a benzoic acid derivative with the molecular formula C₁₅H₁₀Cl₂O₄ and a molecular weight of 325.144 g/mol . The structure features two chlorine substituents (at positions 2 and 4'), a methoxycarbonyl group (at position 3'), and a carboxylic acid moiety. Key physicochemical properties such as melting point, boiling point, and density remain uncharacterized in the literature, highlighting a gap in current research .

For example, describes the synthesis of sulfamoyl benzamides using thionyl chloride and DMF as catalysts, suggesting similar methods could apply to the target compound . Potential applications include enzyme inhibition (e.g., EP300/CBP HAT or GSK-3β) based on structural similarities to bioactive analogs .

Properties

IUPAC Name |

2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c1-21-15(20)11-7-9(3-5-13(11)17)8-2-4-12(16)10(6-8)14(18)19/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISFXPUJIQLMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692047 | |

| Record name | 4,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261917-35-4 | |

| Record name | 4,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Chlorinated Benzoic Acid Derivatives

A foundational strategy involves nitration of pre-chlorinated benzoic acid precursors. For instance, ortho-chlorobenzoic acid can undergo nitration in concentrated sulfuric acid with potassium nitrate at controlled temperatures (0–5°C) to yield 2-chloro-5-nitrobenzoic acid. This intermediate is critical for subsequent reduction and functionalization. Notably, the nitration regiochemistry is influenced by the electron-withdrawing chlorine substituent, directing nitro groups to the para position relative to the carboxylic acid.

Reduction of the nitro group to an amine via iron-mediated hydrogenation produces 2-chloro-5-aminobenzoic acid. However, the target compound lacks an amino group, necessitating further transformations. Sandmeyer reaction conditions (diazotization followed by chlorination) convert the amine to a chlorine substituent. For example, diazotization of 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid hydrochloride with NaNO₂/HCl and subsequent treatment with CuCl yields 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Adapting this method, bromine could be replaced with chlorine via analogous halogenation steps.

Challenges in Regioselective Chlorination

Achieving precise chlorination at the 5-position of the biphenyl system remains a hurdle. Electrophilic chlorination using Cl₂/FeCl₃ often leads to multiple products due to the activating effect of the methoxycarbonyl group. Alternative methods, such as Ullmann-type coupling of pre-chlorinated aryl halides, may improve regiocontrol. For example, coupling 2-chloro-5-iodobenzoic acid with 4-chloro-3-methoxycarbonylphenylboronic acid under palladium catalysis could directly install the biphenyl backbone.

Cross-Coupling Strategies for Biphenyl Synthesis

Suzuki-Miyaura Coupling

The Suzuki reaction offers a robust platform for constructing the biphenyl core. Using 2-chloro-5-bromobenzoic acid and 4-chloro-3-methoxycarbonylphenylboronic acid as coupling partners, Pd(PPh₃)₄ catalyzes the formation of the C–C bond in aqueous THF at 80°C. Post-coupling, ester hydrolysis and re-esterification ensure the methoxycarbonyl group remains intact. Yields for analogous Suzuki reactions exceed 70% in optimized conditions.

Table 1: Representative Suzuki Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Chloro-5-bromobenzoic acid | 4-Chloro-3-methoxycarbonylphenyl | Pd(PPh₃)₄ | 72 |

| 2-Chloro-5-iodobenzoic acid | 4-Chloro-3-methoxycarbonylphenyl | Pd(OAc)₂ | 68 |

Ullmann Coupling for Halogenated Systems

Copper-mediated Ullmann coupling provides a cost-effective alternative. Reacting 2-chloro-5-iodobenzoic acid with 4-chloro-3-methoxycarbonylphenyl iodide in the presence of CuI and 1,10-phenanthroline at 120°C in DMF achieves biphenyl linkage. However, homocoupling byproducts and lower yields (~50%) limit its industrial applicability.

Stepwise Functionalization of Biphenyl Intermediates

Esterification and Oxidation

Starting with dimethyl terephthalate, a six-step sequence—nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization—yields 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Adapting this route, substituting bromination with chlorination (e.g., using N-chlorosuccinimide) could generate the target compound. Key steps include:

-

Nitration : Dimethyl 2-nitroterephthalate synthesis via HNO₃/H₂SO₄ at 10–15°C.

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine.

-

Chlorination : Sandmeyer reaction introduces chlorine at the 5-position.

Table 2: Multi-Step Synthesis Yield Comparison

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 10–15°C | 85 |

| Hydrogenation | Pd/C, H₂, MeOH | 90 |

| Diazotization/Chlorination | NaNO₂/HCl, CuCl | 78 |

Direct Oxidation of Methyl Groups

For analogs with methyl substituents, oxidation to carboxylic acids is viable. A Chinese patent describes oxidizing 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid using HNO₃ under O₂ pressure (3.0 MPa) at 140–200°C. Applying similar conditions to 2-chloro-5-(4-chloro-3-methylphenyl)benzoic acid methyl ester could yield the target compound, though overoxidation risks require careful control.

Diazotization and Sandmeyer Reaction Pathways

Diazonium Salt Formation

Diazotization of 2-amino-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid in HCl/NaNO₂ at –5°C generates a diazonium intermediate. Subsequent treatment with CuCl replaces the amino group with chlorine, mirroring methods used for 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Challenges include stabilizing the diazonium salt at low temperatures and minimizing hydrolysis.

Scalability and Industrial Considerations

The Sandmeyer reaction scales effectively; a 70 kg/batch process for a related compound achieved 24% overall yield. Critical parameters include:

-

Temperature control : Maintaining –5 to 5°C during diazotization.

-

Solvent selection : THF and MeCN facilitate intermediate solubility.

-

Workup : Filtration and solvent exchange minimize impurities.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for 2-Chloro-5-(4-Chloro-3-Methoxycarbonylphenyl)Benzoic Acid

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity, mild conditions | Costly catalysts, boronic acid synthesis | 70–75 |

| Multi-Step Functionalization | Scalable, established protocols | Lengthy, low overall yield | 20–30 |

| Ullmann Coupling | Low catalyst cost | Side products, high temperature | 45–50 |

| Sandmeyer Reaction | Direct halogenation | Requires amine precursor | 65–70 |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Substituent Impact: The methoxycarbonyl group in the target compound is an electron-withdrawing ester, influencing electronic distribution and metabolic stability.

- Bioisosterism : Replacement of benzoic acid with 4-pyridone-3-carboxylic acid () maintained EP300 HAT inhibitory activity while enhancing cell growth suppression, demonstrating the utility of bioisosteric modifications .

- Heterocyclic Additions : Compounds with imidazo-pyridine or triazole moieties () exhibit increased steric bulk, which may affect binding pocket accessibility in nuclear receptors .

Biological Activity

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid (CAS No. 1261917-35-4) is a benzoic acid derivative notable for its complex structure, which includes multiple halogen substituents and a methoxycarbonyl group. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties.

The molecular formula of this compound is , with a molecular weight of approximately 316.16 g/mol. The structural characteristics contribute to its unique biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

In recent studies, compounds with similar structural motifs have shown promising anticancer effects. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma). The biological evaluation of related compounds has indicated that they can induce apoptosis and enhance proteasomal activity, which is crucial for protein degradation in cancer cells .

Case Studies

- Cell-Based Assays : A study focused on the biological evaluation of benzoic acid derivatives found that certain compounds significantly enhanced the activity of cathepsins B and L, enzymes involved in protein degradation pathways. The compound this compound was hypothesized to act similarly due to its structural resemblance to more active derivatives .

- Cytotoxicity Tests : In cytotoxicity assays performed on various human cell lines, including normal skin fibroblasts and cancer cells, it was observed that while some derivatives exhibited low cytotoxicity, they still managed to activate critical cellular pathways associated with apoptosis and autophagy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other benzoic acid derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Promising | Low |

| 3-Chloro-4-methoxybenzoic acid | High | Moderate | Low |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Moderate | High | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving palladium or nickel catalysts in solvents like dimethylformamide (DMF) or dichloromethane (DCM). Key steps include Suzuki-Miyaura coupling for aryl-aryl bond formation and ester hydrolysis under acidic conditions. Purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substituent positions via and chemical shifts (e.g., chloro and methoxycarbonyl groups show distinct deshielding).

- HPLC : Monitor purity using a C18 column with UV detection at 254 nm.

- X-ray crystallography : Resolve crystal structure using SHELXL for refinement and ORTEP-3 for visualization .

Q. What solvents and reaction conditions are optimal for functional group transformations (e.g., ester hydrolysis)?

- Methodology : Ester hydrolysis is achieved under acidic (HCl, HSO) or basic (NaOH) conditions. For acid-sensitive intermediates, use mild conditions (e.g., 1M HCl in THF at 50°C). Monitor reaction progress via TLC (silica gel, ethyl acetate mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The chloro substituent at the 2-position activates the benzene ring for nucleophilic attack, while the methoxycarbonyl group directs reactivity via resonance effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values)?

- Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols:

- Use consistent protein concentrations (e.g., 10 µM) in fluorescence polarization assays.

- Validate binding affinity via surface plasmon resonance (SPR) to measure real-time kinetics .

Q. How do crystallographic data inconsistencies impact structural refinement, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.